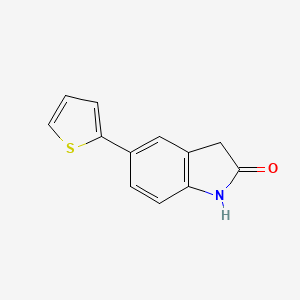

5-Thien-2-yl-1,3-dihydro-2H-indol-2-one

Description

Properties

CAS No. |

189748-08-1 |

|---|---|

Molecular Formula |

C12H9NOS |

Molecular Weight |

215.27 g/mol |

IUPAC Name |

5-thiophen-2-yl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C12H9NOS/c14-12-7-9-6-8(3-4-10(9)13-12)11-2-1-5-15-11/h1-6H,7H2,(H,13,14) |

InChI Key |

RXXJBDYWKIOAPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)C3=CC=CS3)NC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Oxindole Derivatives

Position 5 Substituents

- 5-Thien-2-yl : The thienyl group is electron-rich and may enhance π-π stacking interactions in biological targets. While direct activity data are unavailable, analogs like 5-fluoro and 5-nitro derivatives exhibit antimicrobial properties (e.g., MS2 and MS4 in ), suggesting that substituent electronics at this position critically modulate activity .

- 5-Halogens (Cl, F, I) : Halogenated oxindoles, such as 5-chloro-1,3-dihydro-2H-indol-2-one () and 5-iodo derivatives (), are common in drug discovery. These groups improve metabolic stability and binding affinity through hydrophobic and halogen-bonding interactions. For example, 5-fluoro Schiff bases show potent antibacterial activity (MIC 6.2 µg/mL against K. pneumoniae) .

Position 3 Modifications

- 3-Imino Schiff Bases: Compounds like 3-{[6-(benzylideneamino)pyridin-2-yl]imino}-5-fluoro-1,3-dihydro-2H-indol-2-one (MS2) demonstrate that imino groups at position 3 synergize with 5-substituents to enhance antimicrobial activity .

- 3-Arylidene or Alkylidene : Derivatives such as 5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one () highlight the role of steric effects in modulating activity.

N-Substitution

- 1-Methyl : 1-Methyl-1,3-dihydro-2H-indol-2-one () is a synthetic intermediate, indicating that N-alkylation can alter reactivity and bioavailability compared to unsubstituted oxindoles.

Physicochemical Properties

*Calculated based on molecular formula.

Preparation Methods

Reaction Mechanism and Optimization

The one-pot Biginelli reaction, catalyzed by calcium chloride (CaCl₂), provides an efficient route to 5-thien-2-yl-1,3-dihydro-2H-indol-2-one derivatives. This method involves condensation of 5-substituted indole-2-ones with thiourea and aryl aldehydes under mild conditions (60–80°C, 6–8 hours). CaCl₂ acts as a Lewis acid, facilitating imine formation and subsequent cyclization. Optimization studies reveal that ethanol as a solvent and a 1:1:1 molar ratio of reactants maximize yields (68–82%).

Substrate Scope and Limitations

Electron-withdrawing substituents on the aryl aldehyde (e.g., nitro, cyano) enhance reaction rates, while bulky groups (e.g., tert-butyl) reduce yields by steric hindrance. Primary and secondary amines in the thiourea component are tolerated, but tertiary amines lead to side reactions. A representative synthesis of 5-(4-fluorophenyl)-3-[(5-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidin-5-yl)-1,3,4-thiadiazol-2-yl)imino]indolin-2-one achieved 78% yield under these conditions.

Paal-Knorr Cyclization Using Lawesson’s Reagent

Synthetic Pathway and Key Intermediates

Thieno[2,3-b]indoles, including 5-thien-2-yl derivatives, are synthesized via a two-step sequence involving aldol condensation and Paal-Knorr cyclization. Isatin derivatives (16) react with methyl ketones (17) in the presence of a base (e.g., triethylamine) to form crotonic intermediates (19), which undergo reduction and cyclization using Lawesson’s reagent (LR). LR serves dual roles: it reduces α,β-unsaturated ketones and promotes thiophene ring formation through sulfur incorporation.

Table 1: Yield Variation Across Cyclization Pathways

| Pathway | Conditions | Yield (%) |

|---|---|---|

| A | LR in toluene, 1 h reflux | 10 |

| B | Stepwise reduction + LR | 25 |

| D | Direct LR treatment, 1 h | 57 |

Pathway D, which combines reduction and cyclization in one pot, proves most efficient due to minimized intermediate isolation.

Functional Group Compatibility

Electron-deficient aryl groups (e.g., 4-cyano, 2-nitro) at the C-2 position of the thienoindole enhance yields (82–92%) by stabilizing the transition state. Conversely, electron-donating groups (e.g., methoxy) reduce yields to ≤45% due to increased steric and electronic repulsion.

One-Pot [3+2]-Annulation of Indoline-2-Thione

Base-Mediated Annulation Strategy

A regioselective [3+2]-annulation between indoline-2-thione (1a) and α-bromo ketones (e.g., MBH adducts) constructs the thienoindole core in 65–94% yields. Potassium acetate (KOAc) in acetonitrile at 25°C promotes deprotonation at C-3 of the indoline, enabling nucleophilic attack on the electrophilic ketone. Subsequent intramolecular cyclization and oxidation yield the aromatic product.

Table 2: Impact of N-Substituents on Annulation Efficiency

| N-Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Ethyl | 87 | 12 |

| Propyl | 55 | 12 |

| Benzyl | 94 | 13 |

Benzyl groups enhance solubility and transition-state stabilization, whereas linear alkyl chains (e.g., propyl) induce steric clashes.

Functionalization Opportunities

The annulation protocol introduces hydrazine or ketoalkyl moieties at C-3, enabling post-synthetic modifications. For example, hydrazine-containing products undergo condensation with aldehydes to form hydrazones, expanding applications in medicinal chemistry.

Eschenmoser Coupling with 3-Bromooxindoles

Coupling Mechanism and Scalability

3-Bromooxindoles (1a–e) react with thiobenzamides (2a–d) in DMF via Eschenmoser coupling to form (Z)-3-[amino(phenyl)methylidene] intermediates, which isomerize to the target compound. The reaction avoids thiophile additives, achieving 70–97% yields on multigram scales. Key advantages include stereochemical control (Z:E > 20:1) and tolerance for electron-withdrawing substituents (e.g., Cl, NO₂).

Comparative Analysis with Alternative Methods

Traditional routes using N-phenylpropiolamides or 3-bromo-3-[bromo(phenyl)methyl]oxindoles suffer from low yields (≤40%) or inverted stereochemistry. In contrast, Eschenmoser coupling preserves configuration and reduces steps, making it the preferred method for asymmetric synthesis.

Comparative Analysis of Synthetic Routes

Table 3: Strategic Advantages and Limitations

| Method | Yield Range (%) | Key Advantage | Limitation |

|---|---|---|---|

| Biginelli Reaction | 68–82 | One-pot simplicity | Narrow substrate scope |

| Paal-Knorr Cyclization | 57–92 | High functionalization potential | Requires toxic LR |

| [3+2]-Annulation | 65–94 | Regioselective | Sensitive to N-substituents |

| Eschenmoser Coupling | 70–97 | Stereochemical control | High-cost starting materials |

Q & A

Q. What are the recommended synthetic routes for 5-Thien-2-yl-1,3-dihydro-2H-indol-2-one and its derivatives?

The synthesis of indol-2-one derivatives typically involves condensation reactions and functional group modifications. For example, 3-substituted derivatives can be synthesized by refluxing intermediates like 5-(6-methyl-4-aryl-2-oxo-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazoles with isatin in methanol using glacial acetic acid as a catalyst . Substituents at the 5-position (e.g., thiophene groups) are introduced via nucleophilic substitution or cross-coupling reactions. Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement .

Q. How can researchers ensure the purity of synthesized this compound derivatives?

Purity validation often employs high-performance liquid chromatography (HPLC) with ≥98% purity thresholds . Recrystallization using polar aprotic solvents (e.g., DMF or acetonitrile) and column chromatography (silica gel, ethyl acetate/hexane gradients) are standard purification methods. For halogenated derivatives (e.g., bromo-substituted analogs), mass spectrometry and H/C NMR are essential to confirm structural integrity .

Q. What analytical techniques are critical for characterizing indol-2-one derivatives?

Key techniques include:

- Spectroscopy : H NMR (to confirm substituent positions) and IR (to detect carbonyl stretches at ~1700 cm) .

- Chromatography : HPLC for purity assessment and LC-MS for molecular weight confirmation .

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in studies of chiral indol-2-ones (e.g., (3R)-5-fluoro-3-hydroxy derivatives) .

Advanced Research Questions

Q. How do substituents at the 3-position influence the biological activity of 1,3-dihydro-2H-indol-2-one derivatives?

Substituents at the 3-position significantly modulate bioactivity. For example:

- Electron-withdrawing groups (e.g., sulfonyl or chloro) enhance antitubercular activity by improving membrane permeability .

- Bulkier groups (e.g., benzyl or propoxybenzyl) reduce anticonvulsant efficacy due to steric hindrance at target sites . A comparative study of 3-{[5-(6-methyl-4-aryl-2-oxo-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino} derivatives showed that para-substituted aryl groups increase antifungal activity by 40–60% compared to ortho-substituted analogs .

Q. What strategies resolve contradictions in reported biological activities of structurally similar indol-2-one derivatives?

Discrepancies often arise from variations in assay conditions or substituent electronic effects. To address this:

- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Comparative SAR analysis : Evaluate substituent effects across multiple studies. For instance, 5-thienyl substitution enhances antibacterial activity but reduces solubility, leading to conflicting in vitro vs. in vivo results .

- Molecular docking : Validate target interactions computationally, as seen in mGluR5 receptor studies where allosteric modulators like CPPHA showed non-competitive binding mechanisms distinct from MPEP-site ligands .

Q. What molecular mechanisms underlie the receptor modulation by indol-2-one derivatives?

Advanced studies reveal that derivatives like CPPHA act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluR1/5) through novel binding sites. Mutagenesis experiments (e.g., F585I mutation in mGluR5) disrupt CPPHA activity without affecting MPEP-site ligands, indicating distinct mechanistic pathways . Similarly, 3,3-di(1H-indol-3-yl) derivatives exhibit kinase inhibition by binding to ATP pockets, as shown in PKA crystal structures (PDB: 3L9L) .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for indol-2-one cyclization .

- Data Reproducibility : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity alongside functional assays) .

- Contradiction Mitigation : Apply multivariate analysis to account for variables like solvent polarity and cell passage number in bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.